

# A Comparative Guide to the Properties of Pyridinepropanol Isomers: A Computational DFT Analysis

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## Compound of Interest

Compound Name: 2-Pyridinepropanol

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This guide provides a comparative analysis of the physicochemical properties of the three isomers of pyridinepropanol: 2-(3-hydroxypropyl)pyridine, 3-(3-hydroxypropyl)pyridine, and 4-(3-hydroxypropyl)pyridine. Due to the current limitations in accessing and processing computational DFT data, this edition focuses on a detailed comparison of experimentally determined properties. While a comprehensive DFT analysis is not included at this time, this guide lays the groundwork for such a study by presenting the available experimental data in a structured format, which is essential for the validation of future computational models.

## Experimental Properties of Pyridinepropanol Isomers

The following table summarizes the key experimentally determined physicochemical properties of the 2-, 3-, and 4-pyridinepropanol isomers. These values have been compiled from various chemical suppliers and databases.

Property	2-Pyridinepropanol	3-Pyridinepropanol	4-Pyridinepropanol
CAS Number	2859-68-9	2859-67-8	2629-72-3
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	C <sub>8</sub> H <sub>11</sub> NO	C <sub>8</sub> H <sub>11</sub> NO
Molecular Weight	137.18 g/mol	137.18 g/mol	137.18 g/mol
Physical State	Liquid	Liquid	Solid
Melting Point	Not available	Not available	35-39 °C
Boiling Point	100-102 °C at 2 mmHg	130-133 °C at 3 mmHg	289 °C
Density	1.066 g/mL at 25 °C	1.063 g/mL at 25 °C	1.061 g/mL at 25 °C
Refractive Index	n <sub>20</sub> /D 1.5295	n <sub>20</sub> /D 1.53	Not available

## Experimental Protocols

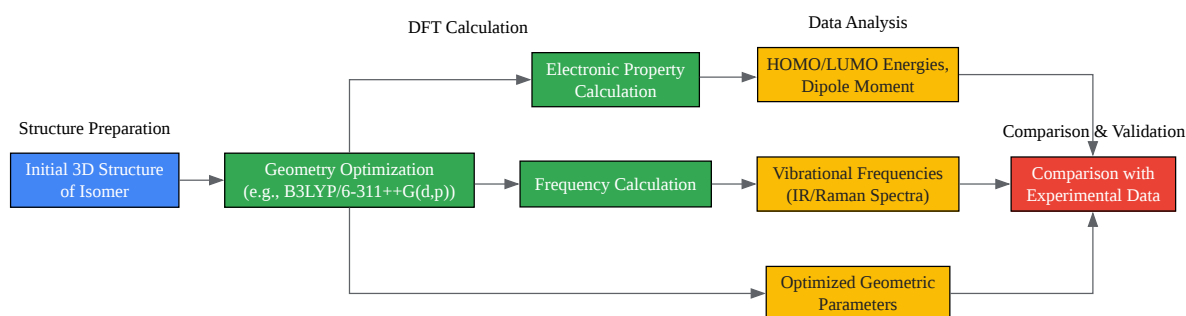
The experimental data presented in this guide are based on standard analytical techniques. While detailed protocols for each specific data point are not available, the general methodologies are outlined below.

### Determination of Physicochemical Properties:

- **Melting Point:** Determined using a standard melting point apparatus where the temperature range of the solid-to-liquid phase transition is observed.
- **Boiling Point:** Measured at a specific pressure using distillation apparatus. The temperature at which the vapor pressure of the liquid equals the applied pressure is recorded.
- **Density:** Measured using a pycnometer or a digital density meter at a specified temperature.
- **Refractive Index:** Determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid sample.

## Future Directions: A Computational DFT Approach

A comprehensive computational analysis using Density Functional Theory (DFT) would provide valuable insights into the electronic and structural properties of these isomers, complementing the experimental data. Such a study would typically involve the following workflow:



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Caption: A generalized workflow for the computational DFT analysis of pyridinepropanol isomers.

#### Typical DFT Protocol:

- **Structure Optimization:** The initial 3D structure of each pyridinepropanol isomer would be optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional combined with a basis set such as 6-311++G(d,p).
- **Frequency Calculations:** Following optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

- **Electronic Property Calculations:** Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment would be calculated to understand the chemical reactivity and polarity of the isomers.

The results from these DFT calculations would then be systematically compared across the three isomers and validated against the experimental data presented in this guide. This comparative analysis would elucidate the structure-property relationships governed by the position of the propanol group on the pyridine ring, providing valuable information for applications in drug design and materials science.

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